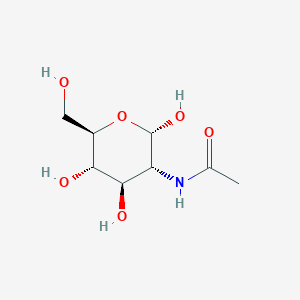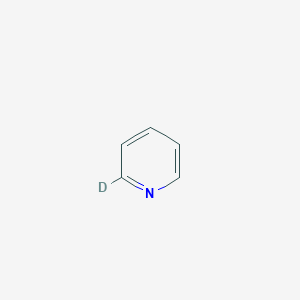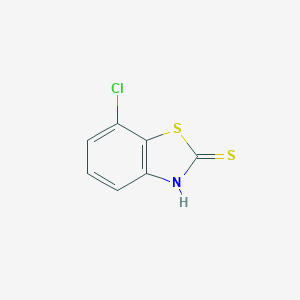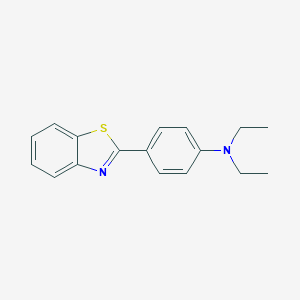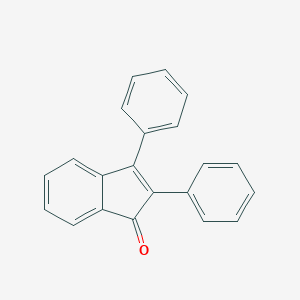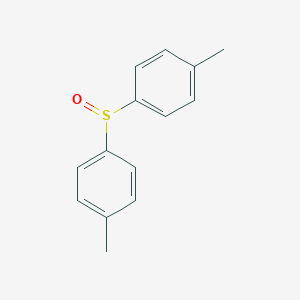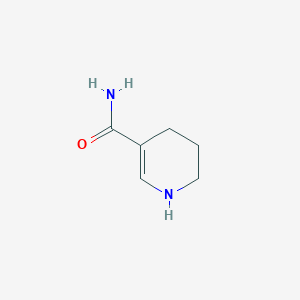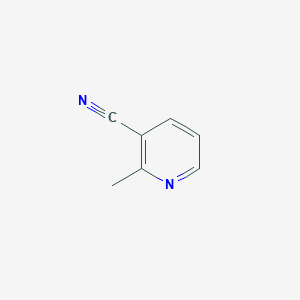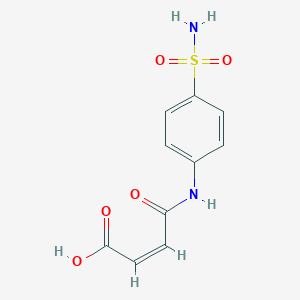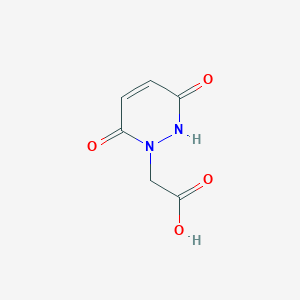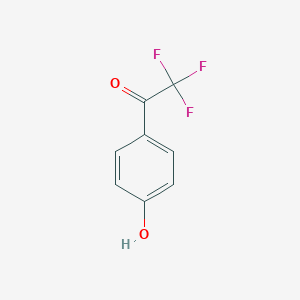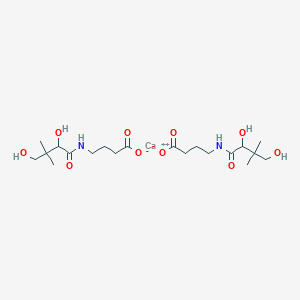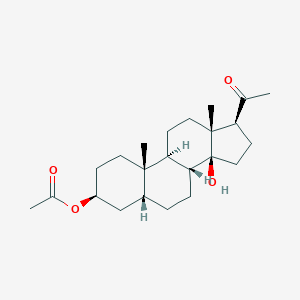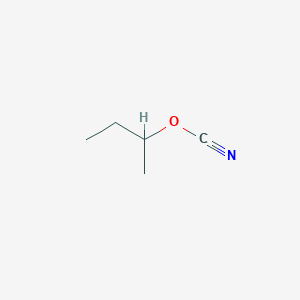
Sec-butyl cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sec-butyl cyanate is a chemical compound with the molecular formula C5H9NO. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized by reacting sec-butylamine with phosgene. The resulting product is sec-butyl isocyanate, which is then hydrolyzed to form sec-butyl cyanate.
Aplicaciones Científicas De Investigación
Sec-butyl cyanate is used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of sec-butyl isocyanate, which is used in the production of urethane foams. Sec-butyl cyanate is also used in the preparation of sec-butyl carbamate, which is used as a solvent for cellulose esters.
Mecanismo De Acción
The mechanism of action of sec-butyl cyanate is not well understood. However, it is believed that it acts as a mild irritant to the skin and eyes. It may also act as a respiratory irritant.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of sec-butyl cyanate are not well studied. However, it is believed that it may cause irritation to the skin and eyes. It may also cause respiratory irritation. Long-term exposure to sec-butyl cyanate may cause liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sec-butyl cyanate has several advantages for lab experiments. It is a relatively simple compound to synthesize. It is also readily available. However, it has several limitations. It is a toxic compound that can cause irritation to the skin and eyes. It may also cause respiratory irritation. Long-term exposure to sec-butyl cyanate may cause liver and kidney damage.
Direcciones Futuras
There are several future directions for research on sec-butyl cyanate. One area of research could focus on the mechanism of action of sec-butyl cyanate. Another area of research could focus on the biochemical and physiological effects of sec-butyl cyanate. Additionally, research could be conducted on the synthesis of new compounds using sec-butyl cyanate as a starting material. Finally, research could be conducted on the development of new methods for the synthesis of sec-butyl cyanate that are more efficient and less toxic.
Métodos De Síntesis
Sec-butyl cyanate is synthesized by reacting sec-butylamine with phosgene. The reaction takes place in the presence of a catalyst such as triethylamine. The resulting product is sec-butyl isocyanate, which is then hydrolyzed to form sec-butyl cyanate. The reaction can be represented as follows:
Sec-butylamine + Phosgene → Sec-butyl isocyanate
Sec-butyl isocyanate + Water → Sec-butyl cyanate
Propiedades
Número CAS |
1873-13-8 |
|---|---|
Nombre del producto |
Sec-butyl cyanate |
Fórmula molecular |
C5H9NO |
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
butan-2-yl cyanate |
InChI |
InChI=1S/C5H9NO/c1-3-5(2)7-4-6/h5H,3H2,1-2H3 |
Clave InChI |
DYGSSPHDQVPDJP-UHFFFAOYSA-N |
SMILES |
CCC(C)OC#N |
SMILES canónico |
CCC(C)OC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



